molecular formula C11H10FN3O3 B10904679 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B10904679
M. Wt: 251.21 g/mol
InChI Key: WJGJKBFZAHNDKA-UHFFFAOYSA-N
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Description

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorophenoxy group, a methyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol, methylhydrazine, and nitromethane.

    Formation of Intermediate: The first step involves the reaction of 3-fluorophenol with methylhydrazine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Nitration: The final step involves the nitration of the pyrazole ring using nitromethane under controlled conditions to obtain the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the nitro group to an amino group.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

1-((3-Fluorophenoxy)methyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    3-[(3-Fluorophenoxy)methyl]piperidinehydrochloride:

    3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid: This compound has a similar fluorophenoxy group but differs in its functional groups and chemical properties.

    4-(2-(3-Fluorophenoxy)-5-isopropylphenyl)-4-methylpentanoic acid:

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

1-[(3-fluorophenoxy)methyl]-5-methyl-3-nitropyrazole

InChI

InChI=1S/C11H10FN3O3/c1-8-5-11(15(16)17)13-14(8)7-18-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3

InChI Key

WJGJKBFZAHNDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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